2-(Acetoacetyl)phenol
Overview
Description
2-(Acetoacetyl)phenol is a chemical compound that is part of a broader class of phenolic compounds known for their diverse applications and properties. Phenols are aromatic compounds that contain a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They are known for their roles in chemical synthesis, as well as their biological activities.
Synthesis Analysis
The synthesis of phenolic compounds can be achieved through various methods. One such method is the direct acetylation in aqueous solution, which has been demonstrated to form acetate esters of phenolics, including 2,4-dichlorophenol and 1-naphthol, with improved gas chromatographic characteristics and high recovery rates from aqueous solutions . Although 2-(Acetoacetyl)phenol itself is not specifically mentioned, the methodology could potentially be applied to its synthesis given its phenolic nature.
Molecular Structure Analysis
The molecular structure of phenolic compounds can be complex and is often studied using techniques such as X-ray diffraction and computational methods like density functional theory (DFT). For instance, a related compound, (E)-2-Acetyl-4-(4-nitrophenyldiazenyl) phenol, has been characterized by IR, UV, and single crystal X-ray diffraction analysis, revealing its E configuration and the presence of C-H...O hydrogen bonds . Computational studies, including DFT, can optimize the molecular structure and predict properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including oxidative dimerization, which is often used to synthesize biphenols. However, this method can lead to mixtures of ortho- and para-connected regioisomers. The 'acetal method' has been proposed as a solution to enforce ortho regioselectivity and enable selective intramolecular reactions, which could be relevant for the synthesis of derivatives of 2-(Acetoacetyl)phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the introduction of acetyl groups can affect the compound's reactivity and physical characteristics. Theoretical studies, such as those using B3PW91 and Hartree-Fock methods, can provide insights into properties like HOMO and LUMO energy analysis, dipole moment, polarizability, and hyperpolarizability . Additionally, NMR spectroscopy can be used to elucidate structural peculiarities and confirm the identity of synthesized phenols .
Scientific Research Applications
Tautomeric Systems Study : 2-(Acetoacetyl)phenol has been investigated in tautomeric systems using spectroscopy. This research discussed the ability of an acceptor group to associate with protons in strong hydrogen bonds, which is significant in understanding chemical interactions and properties (Dudek & Dudek, 1967).
Biodegradable Thermoplastics : In the context of biodegradable plastics, the conversion of acetoacetyl-coenzyme A to polyhydroxybutyrate (PHB), a biodegradable thermoplastic, involved genes from Alcaligenes eutrophus. This process was explored in transgenic plants, highlighting the potential of 2-(Acetoacetyl)phenol derivatives in environmentally friendly plastic production (Poirier et al., 1992).
Antioxidant Properties : The antioxidant activity of phenolic compounds, including derivatives of 2-(Acetoacetyl)phenol, has been studied extensively. These compounds play a crucial role in preventing oxidative stress and related diseases (Dinis et al., 1994).
Phenol Inhibition in Enzymatic Processes : The inhibitory effects of phenol, a derivative of 2-(Acetoacetyl)phenol, on certain enzymatic processes have been explored. This includes its role as a competitive inhibitor in enzymatic reactions critical for understanding biochemical pathways and drug development (Simonsson et al., 1982).
Phenolic Extracts in Food and Beverage : Phenolic extracts, related to 2-(Acetoacetyl)phenol, have been evaluated for their antioxidant activities and health effects, particularly in foods, beverages, and spices. This research is significant for nutritional science and the development of food products with health benefits (Shahidi & Ambigaipalan, 2015).
Biodegradation Studies : The role of phenolic compounds in biodegradation processes, such as the degradation of pollutants like phenol, has been studied. This research is essential for environmental biotechnology and waste management applications (Tay et al., 2005).
Mechanism of Action
Target of Action
The primary target of 2-(Acetoacetyl)phenol is the acetyl-CoA pathway . This compound is involved in the production of acetyl-CoA, a crucial molecule in metabolism that plays a significant role in transferring carbon atoms within the cell .
Mode of Action
2-(Acetoacetyl)phenol interacts with its targets through a series of biochemical reactions. It undergoes enolization of the acetyl carbonyl , leading to the formation of new linear systems . This interaction results in changes in the cellular metabolic processes, particularly those involving the acetyl-CoA pathway .
Biochemical Pathways
The affected pathway is the acetyl-CoA pathway , also known as the Wood-Ljungdahl pathway . This pathway is essential for the biosynthesis of cholesterol and the synthesis of ketone bodies . The compound’s action on this pathway influences downstream effects, including energy metabolism and lipid synthesis .
Result of Action
The action of 2-(Acetoacetyl)phenol results in the production of acetyl-CoA, a key molecule in various metabolic pathways . This leads to the regulation of energy metabolism and lipid synthesis within the cell .
properties
IUPAC Name |
1-(2-hydroxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIACLOKYTYHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168093 | |
Record name | 2-(Acetoacetyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoacetyl)phenol | |
CAS RN |
16636-62-7 | |
Record name | 2-(Acetoacetyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetoacetyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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